molecular formula C19H30N2O3S B4060085 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide

3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide

Cat. No.: B4060085
M. Wt: 366.5 g/mol
InChI Key: AERFFGJNMSBLGD-UHFFFAOYSA-N
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Description

The compound “3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide” is a chemical compound with the molecular formula C22H32N4O3 . It has a molecular weight of 400.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a piperidinyl group, a methoxy group, and a methylthio group . The InChI string, which represents the structure of the compound, is InChI=1S/C22H32N4O3/c1-5-26-15-17 (14-24-26)13-23-22 (27)18-6-7-20 (28-4)21 (12-18)29-19-8-10-25 (11-9-19)16 (2)3/h6-7,12,14-16,19H,5,8-11,13H2,1-4H3, (H,23,27) .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 400.24744090 g/mol . The topological polar surface area is 68.6 Ų . The compound has a heavy atom count of 29 .

Scientific Research Applications

Neuropharmacology and Radioligand Development

Research into compounds similar to the one you've inquired about often involves the synthesis and evaluation of potential neuropharmacological agents. For instance, the study of radioligands for imaging acetylcholinesterase (AChE) in the brain is a significant area. One study synthesized a compound as a potential in vivo radioligand for AChE, exploring its suitability for brain imaging studies related to Alzheimer's disease and other neurodegenerative conditions (C. Brown-Proctor et al., 1999).

Anticancer and Anti-inflammatory Agents

Compounds with benzamide structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (A. Abu‐Hashem et al., 2020).

Diabetes Treatment

Investigations into benzoic acid derivatives for their hypoglycemic properties have led to the development of compounds like repaglinide, a significant therapeutic agent for type 2 diabetes. This research outlines the structure-activity relationships and pharmacophoric groups essential for hypoglycemic activity, contributing to the understanding of drug design for diabetes management (W. Grell et al., 1998).

Antidementia Agents

The search for effective treatments against dementia has led to the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. Some compounds have shown potent inhibitory effects on AChE, a target for antidementia therapeutic development (H. Sugimoto et al., 1990).

Future Directions

Substituted pyridines with diverse functional groups are found in numerous bioactive molecules . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

4-methoxy-N-(2-methylsulfanylethyl)-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-14(2)21-10-7-16(8-11-21)24-18-13-15(5-6-17(18)23-3)19(22)20-9-12-25-4/h5-6,13-14,16H,7-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERFFGJNMSBLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCSC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide
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